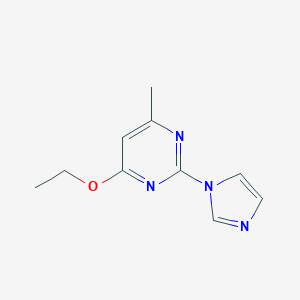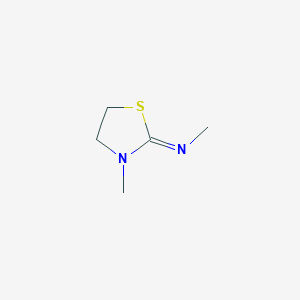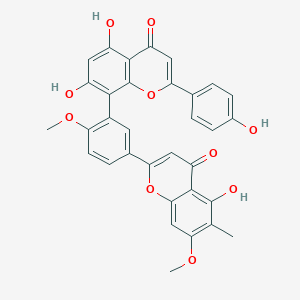
Taiwanhomoflavone A
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Taiwanhomoflavone A, such as taiwaniaquinoids, involves complex chemical processes. For example, taiwaniaquinol B has been synthesized using a domino intramolecular Friedel-Crafts acylation/carbonyl alpha-tert-alkylation reaction, demonstrating the intricate steps required to construct such molecules (Fillion & Fishlock, 2005). Additionally, enantioselective syntheses of related compounds employ strategies such as iridium-catalyzed borylation and palladium-catalyzed asymmetric α-arylation (Liao, Stanley, & Hartwig, 2011).
Molecular Structure Analysis
Taiwanhomoflavone A's molecular structure is characterized by its C-methylated biflavone skeleton, contributing to its biological activity. Spectroscopic analysis plays a crucial role in elucidating such structures, providing detailed insights into their molecular configuration and stereochemistry.
Chemical Reactions and Properties
The chemical reactions involved in synthesizing taiwanhomoflavone A and related compounds often employ catalytic processes and domino reactions, showcasing the compound's reactivity and the complexity of its synthesis. For example, metal triflate-catalyzed cyclization of arylvinylcarbinols has been utilized in the formal synthesis of taiwaniaquinoids, highlighting the chemical properties and reactivity of these molecules (Kakde, De, Dey, & Bisai, 2013).
Physical Properties Analysis
While specific details on the physical properties of Taiwanhomoflavone A are not directly provided in the sourced papers, such properties typically include solubility, melting point, and optical rotation, which are critical for understanding the compound's behavior in biological systems and potential applications.
Chemical Properties Analysis
Taiwanhomoflavone A's chemical properties, such as its cytotoxic activity against cancer cell lines, are of particular interest. The compound has shown significant activity, with ED50 values indicating its potential as a lead compound for cancer therapy (Kuo et al., 2000). The chemical reactivity, including interactions with biological molecules and potential pathways of metabolic transformation, are essential aspects of its chemical properties.
Wissenschaftliche Forschungsanwendungen
Application 1: Antiplatelet Effect
- Summary of the Application : Taiwanhomoflavone A has been found to have an antiplatelet effect. This means it can prevent platelets in the blood from sticking together, which is a key factor in blood clot formation .
- Methods of Application or Experimental Procedures : The antiplatelet effects of Taiwanhomoflavone A were evaluated using human platelet-rich plasma (PRP). The compound was tested for its ability to inhibit secondary aggregation induced by adrenaline .
- Results or Outcomes : Taiwanhomoflavone A showed inhibition of secondary aggregation induced by adrenaline. It also had an inhibitory effect on cyclooxygenase-1 (COX-1), an enzyme involved in the formation of prostanoids, including thromboxane A2 which plays a key role in platelet aggregation . The study indicated that the antiplatelet effect of Taiwanhomoflavone A is partially due to suppression of COX-1 activity and reduced thromboxane formation .
Application 2: Antineoplastic Agent
- Summary of the Application : Taiwanhomoflavone A has been identified as a potential antineoplastic agent . This means it may have the ability to prevent, inhibit, or halt the development of a neoplasm (a tumor). It’s a biflavonoid that is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone .
Application 3: Antioxidant Activity
Eigenschaften
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVWUXJPKVWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taiwanhomoflavone A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






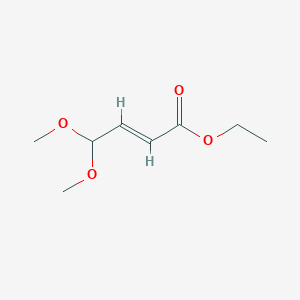
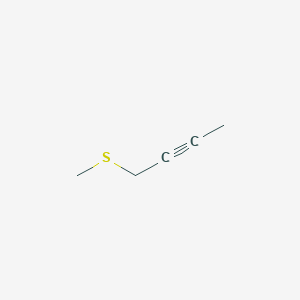
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)

